

Erysotrine: A Technical Guide to its Discovery, History, and Pharmacological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erysotrine*

Cat. No.: B056808

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysotrine is a prominent member of the Erythrina alkaloids, a class of structurally complex natural products characterized by a unique tetracyclic spiroamine skeleton. First discovered in plants of the Erythrina genus, these compounds have long been recognized for their potent bioactivities, historically associated with traditional medicines exhibiting curare-like effects. This technical guide provides a comprehensive overview of the discovery and history of **Erysotrine**, detailing its isolation from natural sources, the elucidation of its intricate molecular structure, key achievements in its total chemical synthesis, and its significant pharmacological role as a competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). Quantitative data, detailed experimental protocols, and pathway diagrams are presented to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

The investigation of alkaloids from the pantropical genus Erythrina (Fabaceae) began in the early 20th century, spurred by reports of the plant extracts' curare-like, paralytic, and sedative properties in traditional medicine.^[1] Pioneering work in the 1930s and 1940s by scientists including Karl Folkers and Venancio Deulofeu led to the isolation and initial characterization of several foundational Erythrina alkaloids, such as erysodine and erysopine.^[1]

Erysotrine was subsequently isolated from various parts of numerous *Erythrina* species, including the seeds of *Erythrina addisoniae* and *Erythrina crista-galli*, the flowers of *Erythrina mulungu*, and the leaves of *Erythrina suberosa*.^{[2][3][4]} Its identification as a distinct chemical entity was the result of systematic phytochemical investigations involving classical acid-base extraction techniques followed by chromatographic separation.^[5]

Natural Sources

Erysotrine has been identified as a constituent in a wide array of *Erythrina* species, including but not limited to:

- *Erythrina addisoniae*^[2]
- *Erythrina crista-galli*^[3]
- *Erythrina mulungu*
- *Erythrina suberosa*^[4]
- *Erythrina verna*
- *Erythrina variegata*

Structural Elucidation

The determination of **Erysotrine**'s structure was a complex undertaking, reflecting the broader evolution of natural product chemistry from classical chemical degradation methods to modern spectroscopic techniques.^[6] The core of **Erysotrine** is the erythrinan skeleton, a tetracyclic spiroamine system that presents a significant stereochemical and constitutional challenge.^[1]

Initial structural hypotheses were based on UV and IR spectroscopy, elemental analysis, and chemical derivatization. However, the definitive structure was established through the comprehensive application of:

- Mass Spectrometry (MS): To determine the molecular formula ($C_{19}H_{23}NO_3$) and fragmentation patterns, providing initial clues about the connectivity of the ring system.

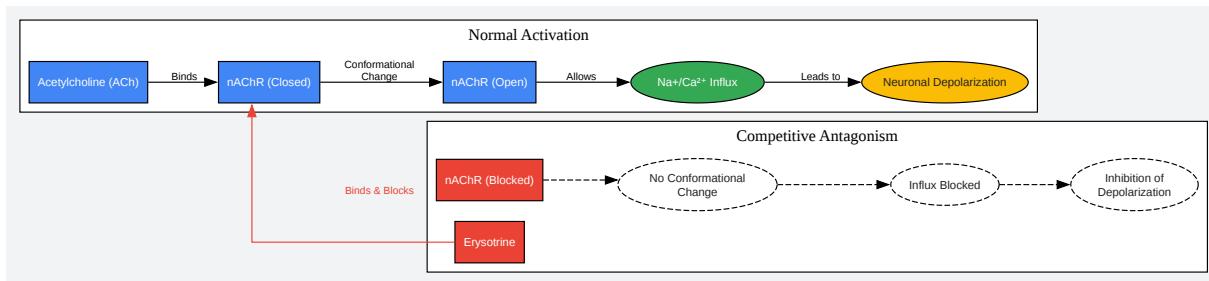
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR analyses were crucial for establishing the planar structure, assigning protons and carbons, and piecing together the tetracyclic framework.
- X-ray Crystallography: This technique provided the ultimate confirmation of the relative and absolute stereochemistry of the molecule's multiple chiral centers.

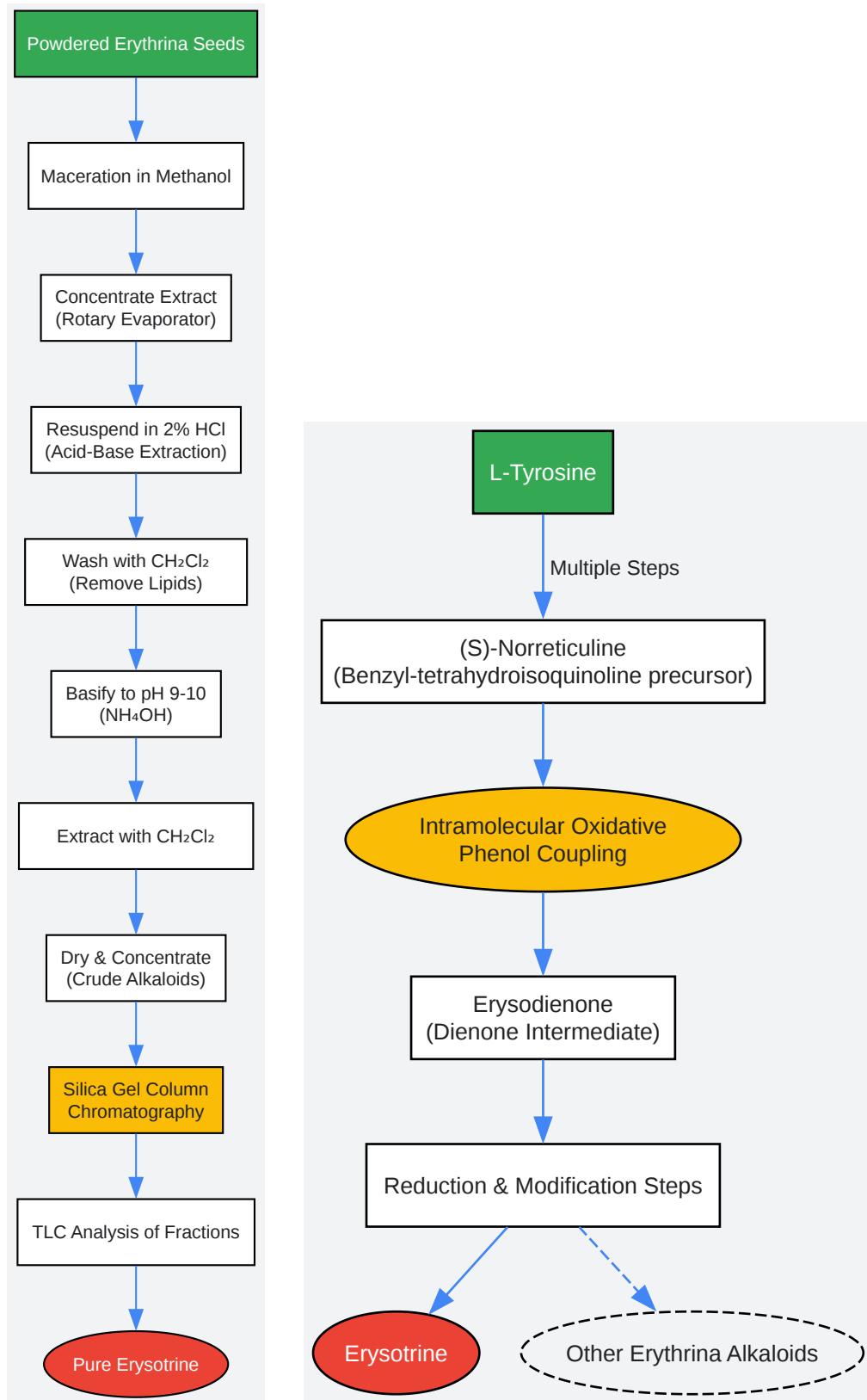
The elucidated structure revealed **Erysotrine** as (3 β)-1,2,6,7-tetrahydro-3,15,16-trimethoxyerythrinan.

Chemical Synthesis

The unique and complex architecture of the Erythrina alkaloids has made them an attractive target for total synthesis. The first total synthesis of (\pm)-**Erysotrine** was achieved by a group including T. Sano and Y. Tsuda in 1982. Their strategy demonstrated an efficient and stereocontrolled method for constructing the challenging erythrinan core.

A key step in their approach, and in subsequent syntheses of related alkaloids, often involves a Diels-Alder reaction to construct the hydroindole portion of the molecule.^[7] For instance, the first chiral total synthesis of (+)-**Erysotrine**, reported in 1992 by Tsuda et al., utilized an asymmetric Diels-Alder reaction under high pressure (10 Kbar) as the pivotal step to introduce chirality and form the key bicyclic intermediate.^[8] This work represented a significant milestone in the stereoselective synthesis of this class of alkaloids.


Pharmacology and Mechanism of Action


The pharmacological interest in Erythrina alkaloids stems from their potent effects on the central nervous system (CNS). **Erysotrine**, like its close analogue erysodine, functions as a potent and selective competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).^[8]

Mechanism of Action: nAChR Antagonism

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.^[9] They are crucial for cognitive processes, learning, memory, and attention. The $\alpha 4\beta 2$ nAChR subtype is particularly abundant in the brain and is a primary target for nicotine, mediating its addictive properties.

Erysotrine exerts its effect by binding to the same site as the endogenous agonist acetylcholine (ACh) on the $\alpha 4\beta 2$ nAChR.^[8] However, unlike an agonist, the binding of **Erysotrine** does not induce the conformational change required to open the ion channel. By occupying the binding site, it physically blocks acetylcholine and other nicotinic agonists (like nicotine) from activating the receptor, thereby inhibiting the influx of Na^+ and Ca^{2+} ions and preventing neuronal depolarization. This competitive antagonism underlies the observed CNS depressant and neuromuscular blocking effects of *Erythrina* alkaloids.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient formal total synthesis of the erythrina alkaloid (+)-erysotramidine, using a domino process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Erythrina and Related Alkaloids. XXVIII. Studies toward Total Synthesis of Non-aromatic Erythrina Alkaloids. (1). Synthesis and Isomerization of Unsaturated Bicyclic δ -Lactones. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Synthesis of Erythrina and Related Alkaloids. XVI [research.amanote.com]
- 8. lookchem.com [lookchem.com]
- 9. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Erysotrine: A Technical Guide to its Discovery, History, and Pharmacological Significance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056808#discovery-and-history-of-erysotrine-alkaloid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com